molecular formula C4HCl2IN2 B177621 3,6-Dichloro-4-iodopyridazine CAS No. 130825-13-7

3,6-Dichloro-4-iodopyridazine

Cat. No.: B177621
CAS No.: 130825-13-7
M. Wt: 274.87 g/mol
InChI Key: DOZGQZSLDJZZMV-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-iodopyridazine is a heterocyclic organic compound belonging to the pyridazine family. It is characterized by the presence of chlorine and iodine atoms at the 3rd, 6th, and 4th positions of the pyridazine ring, respectively.

Scientific Research Applications

3,6-Dichloro-4-iodopyridazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Target of Action

It is often used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

As an intermediate in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of complex organic compounds .

Action Environment

The action, efficacy, and stability of 3,6-Dichloro-4-iodopyridazine can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C, and it should be protected from light . These conditions suggest that temperature and light exposure could affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-4-iodopyridazine typically involves the reaction of 3,6-dichloropyridazine with iodine in the presence of a zinc chloride-2,2,6,6-tetramethylpiperidin-1-ide lithium chloride complex in tetrahydrofuran. The reaction is carried out under an inert atmosphere at 25°C for 0.5 hours . The yield of this reaction is approximately 84%.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the preparation of starting materials, reaction mixture preparation, the reaction itself, and product isolation and purification .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-4-iodopyridazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide and sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound .

Comparison with Similar Compounds

  • 3,6-Dichloropyridazine
  • 4-Iodopyridazine
  • 3,5-Dichloropyridazine

Comparison: 3,6-Dichloro-4-iodopyridazine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties compared to similar compounds. For instance, 3,6-Dichloropyridazine lacks the iodine atom, making it less reactive in certain substitution reactions .

Properties

IUPAC Name

3,6-dichloro-4-iodopyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2IN2/c5-3-1-2(7)4(6)9-8-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZGQZSLDJZZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,6-Dichloropyridazine (3) (149 mg, 1.0 mmol) in THF (2 mL) was added to a solution of TMPZnCl.LiCl (2) (1.3 M in THF, 0.85 mL, 1.1 mmol) at 25° C. and the reaction mixture was then stirred at this temperature for 30 min according to TP 2. I2 (381 mg, 1.5 mmol) dissolved in dry THF (2 mL) was then dropwise added and the resulting mixture was stirred for 0.5 h. The reaction mixture was quenched with a sat. aq. Na2S2O3 solution (10 mL) and with a sat. aq. NH4Cl solution (20 mL), extracted with diethyl ether (3×50 mL) and dried over anhydrous Na2SO4. After filtration, the solvent was evaporated in vacuo. Purification by flash-chromatography (CH2Cl2/n-pentane, 1:2) furnished compound 5a (231 mg, 84%) as a colourless solid.
Quantity
149 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Name
Quantity
381 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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